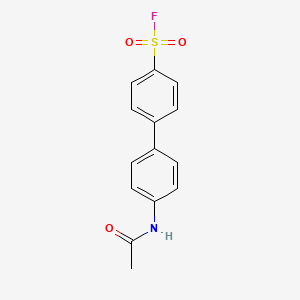

4-(4-Acetamidophenyl)benzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Acetamidophenyl)benzenesulfonyl fluoride, also known as AISF, is a shelf-stable, crystalline reagent . It is used for the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles . The empirical formula is C8H8F2N2O5S2 and the molecular weight is 314.29 .

Synthesis Analysis

AISF is synthesized as a crystalline reagent for the synthesis of fluorosulfates and sulfamoyl fluorides . It is a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .Molecular Structure Analysis

The molecular structure of AISF is represented by the empirical formula C8H8F2N2O5S2 . The CAS Number is 2172794-56-6 .Chemical Reactions Analysis

AISF is used in the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles . It is a shelf-stable, crystalline reagent that provides a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for these reactions .Physical And Chemical Properties Analysis

AISF is a crystalline reagent with a molecular weight of 314.29 . It is stable at low pH values . The form is powder or crystals and the melting point is 146-149 °C .Scientific Research Applications

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . 4-(4-Acetamidophenyl)benzenesulfonyl fluoride is one such SF that can be synthesized from sulfonates or sulfonic acids . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

Covalent Probes in Chemical Biology

SF electrophiles are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . They have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .

Protease Inhibitors

The commonly used serine protease inhibitors include 4-(4-Acetamidophenyl)benzenesulfonyl fluoride . Through the reaction of SFs with active site amino acids to inactivate these enzymes, the corresponding SF-type protease inhibitors could be developed .

Antibacterial Agents

Murthy and co-workers disclosed that 2-nitrobenzenesulfonyl fluoride was effective at killing Gram-negative bacteria, where the SF group could possibly react with target proteins directly or via an intermediate .

Radiolabeling Synthon in Positron Emission Tomography

The diagnostic value of SF in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . The application of 4-formylbenzenesulfonyl fluoride as a radio labeling synthon is one such example .

Protease Inhibitor Supplementation Strategy in Biopharmaceutical Drug Development

Application of a protease inhibitor, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), during the cell culture process was demonstrated to effectively reduce proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . This approach is not commonly used for commercialized protein production yet due to the limited understanding of AEBSF degradation pathways and its effect on the active protein .

Safety And Hazards

properties

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLHXBOTMIQTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetamidophenyl)benzenesulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)

![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)